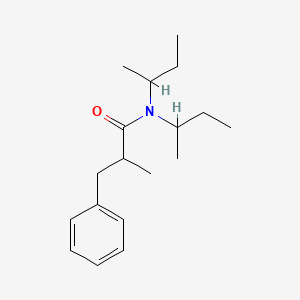![molecular formula C13H28O2Si2 B14362863 [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) CAS No. 93679-84-6](/img/structure/B14362863.png)
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) is an organosilicon compound characterized by the presence of a cyclohexene ring substituted with a methyl group and two trimethylsilane groups connected via oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) typically involves the reaction of 3-methylcyclohex-1-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Epoxides, ketones, and alcohols.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and organometallic compounds.
Scientific Research Applications
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for alcohols and amines.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the nature of the reagents and conditions used. Its trimethylsilyl groups provide steric protection and enhance the stability of the compound, allowing it to participate in selective reactions. The cyclohexene ring and methyl group contribute to the compound’s reactivity and influence its interaction with biological targets.
Comparison with Similar Compounds
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) can be compared with other similar compounds, such as:
3-Methylcyclohex-1-ene: Lacks the trimethylsilyl groups and has different reactivity and applications.
Trimethylsilyl ethers: Compounds with similar protecting groups but different core structures.
Cyclohexene derivatives: Compounds with various substituents on the cyclohexene ring, leading to different chemical and biological properties.
The uniqueness of [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) lies in its combination of a cyclohexene ring with trimethylsilyl groups, providing a balance of stability and reactivity that is valuable in both synthetic and research applications.
Properties
CAS No. |
93679-84-6 |
|---|---|
Molecular Formula |
C13H28O2Si2 |
Molecular Weight |
272.53 g/mol |
IUPAC Name |
trimethyl-(3-methyl-2-trimethylsilyloxycyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C13H28O2Si2/c1-11-9-8-10-12(14-16(2,3)4)13(11)15-17(5,6)7/h11H,8-10H2,1-7H3 |
InChI Key |
KEAINDMRTBRAAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=C1O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


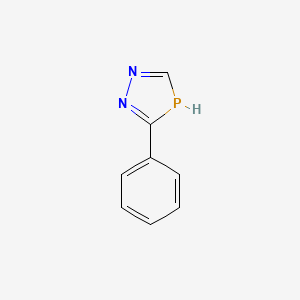

![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)
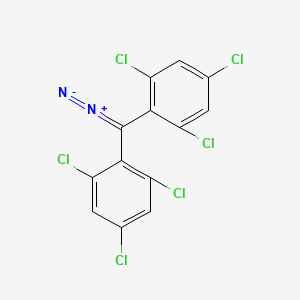
![6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14362826.png)
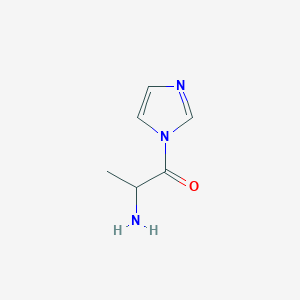
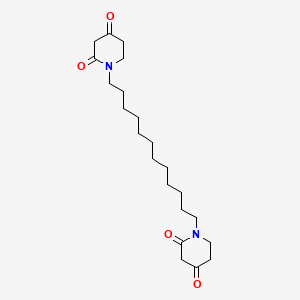

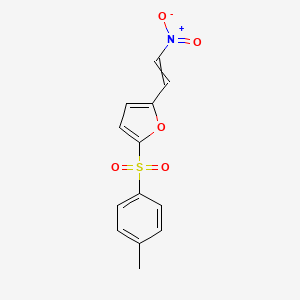

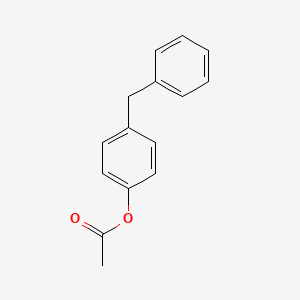

![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)
